N-(4-Bromo-5-methyl-furan-2-ylmethylene-hydrazinocarbonylmethyl)-N-o-tolyl-methanesulfonamide
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Overview
Description
N-[(4-bromo-5-methyl-2-furanyl)methylideneamino]-2-(2-methyl-N-methylsulfonylanilino)acetamide is a sulfonamide.
Scientific Research Applications
Structural Studies and Molecular Interactions
- Research on nimesulide derivatives, closely related to the compound , involves structural studies through X-ray powder diffraction. These studies are crucial in understanding the nature of intermolecular interactions, which can inform various applications in material science and pharmacology (Dey et al., 2015).
Synthesis of Heteroaromatic Ring Systems
- The compound has been involved in the synthesis of 2-substituted 1-methylsulfonylindoles, indicating its potential in developing novel heteroaromatic compounds with diverse applications (Sakamoto et al., 1988).
Bromination of Unsaturated Derivatives
- Bromination studies of closely related trifluoromethanesulfonamide derivatives provide insights into chemical reactions and molecular modifications, which can be crucial in developing new chemicals for various industrial applications (Shainyan et al., 2015).
Condensation Reactions
- Research into the condensation reactions of furan and furfural, using -SO3H functionalized ionic liquids, suggests potential applications in organic synthesis and chemical engineering (Shinde & Rode, 2017).
Carbonic Anhydrase Inhibitors
- Studies on furan sulfonylhydrazones indicate their role as inhibitors for carbonic anhydrase I, suggesting potential therapeutic applications (Gündüzalp et al., 2016).
Development of Chemoselective Reagents
- Research into the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, closely related to the compound, shows applications in creating selective reagents for synthetic chemistry (Kondo et al., 2000).
Properties
Molecular Formula |
C16H18BrN3O4S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H18BrN3O4S/c1-11-6-4-5-7-15(11)20(25(3,22)23)10-16(21)19-18-9-13-8-14(17)12(2)24-13/h4-9H,10H2,1-3H3,(H,19,21)/b18-9+ |
InChI Key |
XYIQTYNJHFDTPY-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC(=C(O2)C)Br)S(=O)(=O)C |
SMILES |
CC1=CC=CC=C1N(CC(=O)NN=CC2=CC(=C(O2)C)Br)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NN=CC2=CC(=C(O2)C)Br)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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